molecular formula C23H18BrFN4O2 B2674578 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea CAS No. 1796905-15-1

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea

Cat. No.: B2674578
CAS No.: 1796905-15-1
M. Wt: 481.325
InChI Key: MIPFTZONVGQUOF-UHFFFAOYSA-N
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Description

  • The urea group is introduced by reacting the diazepine intermediate with an isocyanate derivative.
  • This step may require catalysts such as triethylamine and a controlled temperature environment.
  • Substitution with Bromine and Fluorine:

    • The final step involves the substitution of the phenyl ring with bromine and fluorine atoms.
    • Halogenation reactions are typically carried out using reagents like bromine and fluorine gas or their respective compounds under controlled conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea typically involves multiple steps:

    • Formation of the Diazepine Ring:

      • Starting with a suitable precursor such as a substituted benzaldehyde, the diazepine ring is formed through a cyclization reaction.
      • Reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

      Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

      Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

      Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

      Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone or other polar aprotic solvents.

    Major Products:

    • Oxidized or reduced derivatives depending on the reaction conditions.
    • Substituted compounds with different functional groups replacing bromine or fluorine.

    Scientific Research Applications

    1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Mechanism of Action

    The mechanism of action of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea involves its interaction with specific molecular targets:

      Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

      Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

    Comparison with Similar Compounds

    • 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-phenylurea
    • 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chlorophenyl)urea

    Comparison:

    • Structural Differences: The presence of different substituents (e.g., bromine, fluorine, chlorine) on the phenyl ring.
    • Pharmacological Properties: Variations in biological activity due to different substituents, which can affect binding affinity and specificity to molecular targets.
    • Chemical Reactivity: Differences in reactivity based on the nature of the substituents, influencing the types of reactions the compounds can undergo.

    This detailed overview provides a comprehensive understanding of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(4-bromo-2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H18BrFN4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MIPFTZONVGQUOF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H18BrFN4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    481.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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